(R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate is a chiral compound classified as a morpholine derivative. It features a morpholine ring with two methyl groups at the 6th position and a carboxylate ester functional group. This compound is significant in organic synthesis and medicinal chemistry due to its potential biological activities and utility as a building block in complex molecule synthesis. The compound's Chemical Abstracts Service number is 1313278-08-8, and its molecular formula is CHNO with a molecular weight of 173.21 g/mol .
The synthesis of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate typically involves several key steps:
Industrial production often employs continuous flow reactors for large-scale synthesis, ensuring consistent quality and yield. Advanced purification techniques like crystallization and chromatography are utilized to achieve high purity levels.
The molecular structure of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate consists of:
(R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate can undergo various chemical reactions:
The mechanism of action for (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate involves interactions with specific biological targets:
The physical and chemical properties of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate include:
Property | Value |
---|---|
Molecular Weight | 173.21 g/mol |
Solubility | Soluble in organic solvents; hydrochloride salt enhances water solubility |
Hazard Statements | H302-H315-H319-H335 |
(R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate has several scientific applications:
This compound represents an important tool in both academic research and industrial applications due to its versatile chemical properties and potential biological significance.
The asymmetric synthesis of (R)-methyl 6,6-dimethyl-morpholine-3-carboxylate leverages sophisticated chiral induction techniques to establish the critical stereogenic center at the C3 position. One documented approach involves a multi-step sequence beginning with a diastereomeric mixture that undergoes stereoselective reduction. A key transformation employs tributyltin hydride and AIBN initiator in refluxing toluene to effect radical-mediated cyclization, establishing the morpholine ring with preliminary stereocontrol [3]. This intermediate is subsequently subjected to hydrogenation conditions using palladium(II) hydroxide on carbon catalyst in methanol/acetic acid solvent systems under high pressure (50 psi) for extended durations (35 hours total) to achieve debenzylation and stereochemical refinement [3].
An alternative route capitalizes on the inherent chirality of terpenoid precursors or chiral pool molecules to transfer stereochemical information. The geminal dimethyl substitution at the 6-position introduces significant steric bias that facilitates diastereoselective ring closure. Advanced methodologies reported in recent literature employ iridium-catalyzed allylic enolization of keto-enol substrates (e.g., 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one) under mild conditions. This approach exploits the quaternary carbon's steric influence to achieve high levels of chemo-, regio-, and enantioselectivity in constructing the morpholine precursor framework [7].
Table 1: Comparative Asymmetric Synthesis Approaches
Methodology | Key Reagents/Conditions | Stereochemical Outcome | Reported Advantages |
---|---|---|---|
Reductive Cyclization | Tributyltin hydride/AIBN, toluene reflux | Diastereomeric mixture requiring resolution | Establishes morpholine core under mild conditions |
Catalytic Hydrogenation | Pd(OH)₂/C, MeOH/AcOH, 50 psi, 35h | Enhanced (R)-enantiomer purity | Simultaneous deprotection and stereochemical refinement |
Iridium-Catalyzed Allylation | [Ir]-catalyst, silyl enol ether substrate | High enantioselectivity via quaternary carbon bias | Excellent chemo- and regiocontrol under mild conditions |
Critical to the synthesis of (R)-methyl 6,6-dimethyl-morpholine-3-carboxylate is the strategic incorporation and functionalization of the ester group with retention of configuration. The esterification step typically occurs either late-stage on the pre-formed chiral morpholine carboxylic acid or early via chiral amino alcohol intermediates. Methyl ester installation is most efficiently achieved using diazomethane or methyl iodide with base in aprotic solvents, though these methods require stringent control to prevent racemization [4] [5]. Alternatively, enzymatic approaches employing lipases have demonstrated remarkable stereoretention during esterification of similar morpholine-3-carboxylic acids, though industrial scalability remains challenging.
The quaternary carbon influence at C6 profoundly impacts stereoselectivity during α-functionalization. Research indicates that the gem-dimethyl group creates a steric barrier that preferentially shields one face of the molecule during alkylation events. This conformational restriction enables highly diastereoselective enolate alkylations when using strong bases (e.g., LDA) and reactive alkyl halides in THF at low temperatures (-78°C). Particularly noteworthy is the iridium-catalyzed enolization methodology, where the bulky 6,6-dimethyl group directs enantioselective allylic alkylation through substrate-controlled asymmetric induction, generating chiral centers with exceptional optical purity [7]. The resulting functionalized intermediates can be cyclized to morpholine derivatives while preserving stereochemical integrity.
Protecting group strategy is paramount in the synthesis of enantiomerically pure morpholine esters due to the competing reactivity of the secondary amine and carboxylic acid functionalities. The benzyl group (Bn) has been extensively utilized for nitrogen protection during ring-forming stages, as evidenced in synthetic routes to related (S)-methyl 6,6-dimethylmorpholine-3-carboxylate [3]. This protection is typically installed prior to cyclization and removed via catalytic hydrogenation (Pd/C or Pd(OH)₂/C) in methanol, which simultaneously cleaves the N-benzyl group without epimerizing the sensitive C3 stereocenter.
For acid-sensitive intermediates, tert-butoxycarbonyl (Boc) protection offers advantages. The Boc group can be introduced using di-tert-butyl dicarbonate in the presence of base and removed under mild acidic conditions (e.g., TFA in DCM) without disturbing the methyl ester or the gem-dimethyl substitution. Carboxylic acid protection as esters (methyl, ethyl, benzyl) is universally employed, with methyl ester being particularly advantageous due to its stability across diverse reaction conditions and ease of deprotection in the final API synthesis stages. The patent literature describes selective crystallization techniques of carboxylate salts (e.g., using isovaleric acid in ethyl acetate) as a powerful strategy for resolving morpholine enantiomers without classical protecting groups [10]. This approach simplifies the synthetic sequence by combining enantiopurification with salt formation.
Table 2: Protecting Group Strategies in Morpholine Synthesis
Protecting Group | Function Protected | Installation Conditions | Deprotection Conditions | Stereochemical Impact |
---|---|---|---|---|
Benzyl (Bn) | Morpholine nitrogen | Benzyl bromide, base | H₂, Pd(OH)₂/C, MeOH | Minimal racemization observed |
tert-Butoxycarbonyl (Boc) | Morpholine nitrogen | (Boc)₂O, base (Et₃N) | TFA/DCM (1:1) | Acidic conditions may risk epimerization |
Methyl ester | Carboxylic acid | CH₂N₂ or Mel, base | LiOH/THF-H₂O | Standard approach without racemization |
Carboxylate salt | Carboxylic acid enantiopurification | Chiral carboxylic acids in ester solvents | Basic hydrolysis (NaOH) | Enables diastereomeric resolution |
The demand for high enantiopurity (R)-methyl 6,6-dimethyl-morpholine-3-carboxylate has driven innovation in catalytic asymmetric methods. Transition metal catalysis using chiral iridium complexes has demonstrated exceptional promise for installing the (R)-configuration with enantiomeric excess typically exceeding 95% [7] [8]. These catalysts operate through allylic substitution mechanisms where the chiral ligand environment dictates facial selectivity during C-O or C-N bond formation. The 6,6-dimethyl substituent enhances enantioselectivity by restricting conformational flexibility in the transition state, as observed in iridium-catalyzed enolization reactions of cyclic silyl enol ethers [7].
Organocatalytic approaches have emerged as complementary metal-free strategies. Proline-derived catalysts facilitate asymmetric Mannich reactions or α-aminoxylations of aldehyde precursors that are subsequently cyclized to morpholine derivatives. Though less developed for this specific target, organocatalysis offers advantages in avoiding metal residues for pharmaceutical applications. A particularly efficient resolution-based approach described in patent literature involves chiral carboxylic acid-mediated crystallization of trans-2,6-dimethylmorpholine intermediates. By selecting enantiopure resolving acids (e.g., dibenzoyl-L-tartaric acid) in optimized ester solvents (ethyl acetate, isopropyl acetate), high-purity (>99.2% ee) cis-(2R,6R) isomers can be obtained [10]. This purification technology represents a significant advancement over traditional distillation methods, offering wider raw material selection, lower costs, and environmentally friendly processing while maintaining exceptional enantiomeric purity essential for pharmaceutical applications.
Table 3: Catalytic Systems for Enantioselective Morpholine Synthesis
Catalytic System | Mechanistic Approach | Key Stereocontrol Features | Reported Efficacy |
---|---|---|---|
Iridium/(R)-BINAP complexes | Allylic enolization/isomerization | Steric bias from gem-dimethyl group | >90% ee, high chemo-/regioselectivity |
Pd(OH)₂/C with chiral modifiers | Heterogeneous catalytic hydrogenation | Substrate-directed reduction | Moderate to high de (process-dependent) |
Chiral carboxylic acid resolution | Diastereomeric salt crystallization | Differential solubility in ester solvents | ≥99.2% ee achieved industrially |
Proline-derived organocatalysts | Enamine-mediated α-functionalization | Face-selective iminium formation | Emerging methodology (ee data limited) |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0